Rodiasine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6391-64-6 |
|---|---|
Molecular Formula |
C38H42N2O6 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(1R,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol |
InChI |
InChI=1S/C38H42N2O6/c1-39-13-11-24-19-33(43-4)34-21-26(24)29(39)17-22-7-9-31(41)27(15-22)28-16-23(8-10-32(28)42-3)18-30-36-25(12-14-40(30)2)20-35(44-5)37(45-6)38(36)46-34/h7-10,15-16,19-21,29-30,41H,11-14,17-18H2,1-6H3/t29-,30+/m1/s1 |
InChI Key |
HIQZXOFBXJICTD-IHLOFXLRSA-N |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Origin of Product |
United States |
Natural Occurrence and Isolation of Rodiasine
Sources of Rodiasine Isolation
This compound has been isolated from at least two distinct plant species, both known to contain various alkaloids.
Isolation from Chlorocardium rodiei (Greenheart Tree)
Chlorocardium rodiei, commonly known as the greenheart tree, is a species native to Guyana and Suriname in South America. wikipedia.orgdbpedia.org This evergreen tree is recognized for its dense foliage and is a source from which the cyclic bisbenzylisoquinoline alkaloid this compound was first isolated. wikipedia.orgwiktionary.orgwikipedia.org Alkaloids such as this compound, sepeerine, ocotine, ocotosine, demerarine, dirosine, northis compound, and 2(+)-nortetrandrine have been isolated from the bark and seeds of Chlorocardium rodiei. google.com
Isolation from Pseudoxandra cuspidata
This compound, specifically as a new diastereoisomer 1S,1'R-rodiasine, has also been isolated from the bark of Pseudoxandra cuspidata. scispace.comresearchgate.net Pseudoxandra cuspidata is a plant used in French Guiana. scispace.comresearchgate.net Other alkaloids isolated from the bark of Pseudoxandra cuspidata include a novel azaanthracene alkaloid, 1-aza-7,8,9,10-tetramethoxy-4-methyl-2-oxo-1,2-dihydroanthracene, as well as O-methylpunjabine and O-methylmoschatoline. scispace.comresearchgate.net
Methodologies for Natural Product Isolation of this compound and Related Alkaloids
The isolation and purification of alkaloids like this compound from plant sources involve a series of established natural product isolation techniques. These methodologies aim to extract the compounds from the plant matrix and separate them based on their chemical properties.
The general process for isolating alkaloids from plant sources typically involves several key steps, including sample preparation, liberation of free alkaloidal bases, extraction using organic solvents, and purification/fractionation of the crude extract. scribd.com
Extraction Techniques
Extraction is the initial step in isolating alkaloids from plant material. This process involves using suitable solvents to dissolve the alkaloids from the dried and ground plant parts, such as bark or seeds. google.comscribd.com Traditional methods include percolation and Soxhlet's extraction, often utilizing solvents like methanol (B129727) or ethanol (B145695). umlub.pl The choice of solvent depends on the properties of the target alkaloids and the plant matrix. scribd.com After extraction, the solvent is typically removed, often in vacuo, to obtain a concentrated extract. google.comscribd.comresearchgate.net
For example, ground defatted greenheart nuts can be extracted with solvents such as methanol, isopropanol, or distilled water. google.com The resulting extract can then be reduced to a syrup using a rotary evaporator. google.com
Chromatographic Separation Methods
Chromatographic methods are crucial for separating individual alkaloids from the complex mixture obtained after extraction. These techniques exploit differences in the physical and chemical properties of the compounds, such as polarity and adsorption characteristics, to achieve separation. researchgate.netcolumn-chromatography.comjocpr.com
Column chromatography is a frequently used technique, employing stationary phases like silica (B1680970) gel or neutral alumina. researchgate.netcolumn-chromatography.com Eluents, such as chloroform (B151607) or mixtures of chloroform with increasing amounts of methanol, are passed through the column to selectively elute the alkaloids. researchgate.net Thin-layer chromatography (TLC) is often used to monitor the progress of the separation. researchgate.net Preparative-layer chromatography can also be employed for the isolation and purification of alkaloids. researchgate.net
For separating mixtures of alkaloids, particularly those with similar structures, partition chromatography can be utilized. jocpr.com The selection of the adsorbent is a critical parameter for the efficiency of the isolation and purification process in column chromatography. column-chromatography.com
Purification Strategies
Following chromatographic separation, further purification steps are often necessary to obtain pure individual alkaloids. These strategies aim to remove any remaining impurities and achieve a high level of purity for structural elucidation and further studies. researchgate.netcolumn-chromatography.comjocpr.com
Recrystallization is a common purification method, where the alkaloid is dissolved in a suitable solvent and then allowed to crystallize, leaving impurities in the solution. researchgate.net Repeated recrystallization can be performed to enhance purity. google.com
Other purification techniques mentioned in the context of alkaloid isolation include solid phase extraction (SPE) and liquid-liquid extraction, which can be used to reduce sample complexity and achieve preliminary purification. umlub.pljocpr.com The purity of isolated alkaloids can be assessed using various analytical techniques, such as determining a constant melting point or using chromatographic methods like TLC. scribd.comresearchgate.net
Structural Elucidation and Stereochemical Characterization of Rodiasine
Primary Structural Determination of the Rodiasine Core
The initial determination of this compound's fundamental structure identified it as a cyclic bisbenzylisoquinoline alkaloid. A key distinguishing feature of its core is the presence of a biphenyl (B1667301) bridge, a direct linkage between the two benzyl (B1604629) moieties. This structural feature sets it apart from other related alkaloids where the benzyl rings are connected through ether linkages. Further chemical studies, including the degradation of O-methylthis compound, provided corroborating evidence for this primary structure. scispace.com
Advanced Spectroscopic Techniques for this compound Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, ADEQUATE, NOESY)
The complete and unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound, specifically the diastereoisomer 1S,1'R-rodiasine, was achieved through a suite of one- and two-dimensional NMR experiments. researchgate.net Techniques such as ADEQUATE (Adequate sensitivity Double-quantum Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) were particularly crucial in establishing the complex connectivities within the molecule. scispace.comresearchgate.net
The ¹H NMR spectrum of 1S,1'R-rodiasine displays a series of signals corresponding to the various protons in the molecule, while the ¹³C NMR spectrum reveals the chemical shifts of each carbon atom. The data from these experiments provide a detailed fingerprint of the molecule's structure.
Table 1: ¹H NMR Spectroscopic Data for 1S,1'R-Rodiasine
| Position | Chemical Shift (δ) ppm | Multiplicity and Coupling Constant (J in Hz) |
| 1 | 4.03 | bd, 7.5, <1 |
| 1' | 3.69 | bdd, 3.9, 4.1 |
| 3 | 2.93-3.47 | m |
| 3' | 2.62-3.31 | m |
| 4 | 2.49 | m |
| 4' | 2.56-3.05 | m |
| 5 | 6.40 | bs |
| 5' | - | - |
| α | 2.86-2.96 | m |
| α' | 2.97 (m, H-α's), 3.09 (m, H-α'r) | - |
| N-CH₃ | 2.29 | s |
| N'-CH₃ | 2.51 | s |
| OCH₃ | 3.63 | s |
| OCH₃ | 3.82 | s |
| OCH₃ | 3.86 | s |
Table 2: ¹³C NMR Spectroscopic Data for 1S,1'R-Rodiasine
| Position | Chemical Shift (δ) ppm |
| 1 | 62.8 |
| 1' | 65.1 |
| 3 | 44.6 |
| 3' | 49.3 |
| 4 | 22.7 |
| 4' | 27.6 |
| 4a | 128.2 |
| 4'a | 125.5 |
| 5 | 106.6 |
| 5' | 113.4 |
| 6 | 151.5 |
| 6' | 147.7 |
| 7 | 139.1 |
| 7' | 149.3 |
| 8 | 149.3 |
| 8' | 118.8 |
| 8a | 124.9 |
| 8'a | 124.9 |
| α | 41.5 |
| α' | 37.1 |
| 9 | 137.3 |
| 9' | 131.2 |
| N-CH₃ | 42.6 |
| N'-CH₃ | 42.8 |
| OCH₃ | 55.7 |
| OCH₃ | 55.9 |
| OCH₃ | 60.3 |
Mass Spectrometry (MS) Analysis
Mass spectrometry has played a vital role in determining the molecular weight and elemental composition of this compound, as well as providing valuable structural information through the analysis of its fragmentation patterns. scispace.com High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula.
Stereochemical Assignment and Conformational Analysis of this compound
The determination of the precise three-dimensional arrangement of atoms in this compound, its stereochemistry, is crucial for a complete understanding of its properties. For the diastereoisomer isolated from Pseudoxandra cuspidata, the stereochemistry has been assigned as 1S,1'R. researchgate.net This assignment was made possible through the detailed analysis of 2D-NMR data, particularly through NOESY experiments. NOESY correlations reveal through-space interactions between protons, providing critical information about their relative proximity and orientation in the molecule, which in turn defines the stereochemistry at the chiral centers.
The conformational analysis of cyclic bisbenzylisoquinoline alkaloids like this compound is complex due to the inherent flexibility and potential for multiple stable conformations of the macrocyclic ring system. While specific conformational studies on this compound are not extensively reported, the general principles governing the conformation of this class of alkaloids would apply. The molecule likely exists in a dynamic equilibrium of different conformations, with the preferred conformation being influenced by steric and electronic factors. Advanced computational modeling, in conjunction with experimental NMR data, is often employed to explore the conformational landscape of such complex natural products.
Biosynthesis of Rodiasine
Proposed Biosynthetic Pathways for Rodiasine
The precise biosynthetic pathway of this compound has not been fully elucidated; however, based on its structure, a plausible pathway can be proposed stemming from the general biosynthesis of bisbenzylisoquinoline alkaloids. The core structure of this compound suggests its origin from two L-tyrosine molecules, which serve as the primary precursors for the vast majority of benzylisoquinoline alkaloids.
The proposed pathway likely involves the following key stages:
Formation of Benzylisoquinoline Monomers: L-tyrosine is first converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two intermediates then undergo a Pictet-Spengler condensation, catalyzed by norcoclaurine synthase (NCS), to form the central benzylisoquinoline scaffold, (S)-norcoclaurine. Subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, would lead to the formation of specific benzylisoquinoline monomers.
Oxidative Coupling: The defining step in the formation of bisbenzylisoquinoline alkaloids is the oxidative coupling of two benzylisoquinoline monomers. In the case of this compound, this is hypothesized to involve an intramolecular C-C phenol (B47542) coupling reaction, forming the characteristic biphenyl (B1667301) bridge. This type of coupling is a common feature in the biosynthesis of many complex alkaloids and is typically catalyzed by cytochrome P450 enzymes.
Further Modifications: Following the coupling of the two monomeric units, additional enzymatic modifications may occur to yield the final structure of this compound. These could include further methylations or other functional group interconversions.
While this proposed pathway is based on well-established principles of isoquinoline (B145761) alkaloid biosynthesis, specific intermediates and the exact sequence of events leading to this compound remain a subject for further research.
Enzymatic Steps and Intermediates in this compound Biogenesis
While the specific enzymes and intermediates in the this compound biosynthetic pathway have not been experimentally verified, a hypothetical sequence can be inferred from studies of related alkaloids. The biogenesis would commence with the formation of (S)-norcoclaurine, the universal precursor for benzylisoquinoline alkaloids.
Table 1: Hypothetical Early Intermediates in this compound Biosynthesis
| Precursor/Intermediate | Description |
| L-Tyrosine | The primary amino acid precursor. |
| Dopamine | Derived from L-tyrosine via hydroxylation and decarboxylation. |
| 4-hydroxyphenylacetaldehyde | Derived from L-tyrosine via transamination, decarboxylation, and oxidation. |
| (S)-Norcoclaurine | Formed by the condensation of dopamine and 4-hydroxyphenylacetaldehyde. |
| (S)-Coclaurine | Formed by the O-methylation of (S)-norcoclaurine. |
| (S)-N-Methylcoclaurine | Formed by the N-methylation of (S)-coclaurine. |
Following the formation of these early intermediates, the pathway would diverge towards the specific monomers required for this compound. The key enzymatic step, the oxidative coupling, is likely catalyzed by a cytochrome P450-dependent monooxygenase. These enzymes are known to play a crucial role in the intramolecular C-C and C-O bond formations that create the diverse structures of bisbenzylisoquinoline alkaloids. The specific cytochrome P450 responsible for the formation of the biphenyl linkage in this compound has yet to be identified.
Genetic Elements Underlying this compound Biosynthesis
As of the latest research, specific genes and gene clusters responsible for the biosynthesis of this compound have not been identified. The genetic basis for the production of this alkaloid in Chlorocardium rodiei remains an unexplored area of research. However, it is highly probable that the genes encoding the necessary biosynthetic enzymes, such as norcoclaurine synthase (NCS), O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450s, are present in the genome of this plant. Future transcriptomic and genomic studies on this compound-producing plants will be essential to uncover the genetic machinery behind its formation.
Comparative Biosynthesis of Related Isoquinoline Alkaloids
The biosynthesis of this compound can be understood in the broader context of how other bisbenzylisoquinoline alkaloids are formed. The general theme involves the dimerization of two benzylisoquinoline units through oxidative coupling. However, the nature of the linkages and the specific monomers involved lead to a wide diversity of structures.
Table 2: Comparison of Linkage Types in Bisbenzylisoquinoline Alkaloids
| Alkaloid Type | Linkage Type(s) | Example(s) |
| This compound Type | One diaryl ether and one biphenyl bridge | This compound |
| Berbamine Type | Two diaryl ether bridges | Berbamine, Isotetrandrine |
| Thalicarpine Type | Aporphine-benzylisoquinoline with a diaryl ether bridge | Thalicarpine |
| Tubocurarine Type | Head-to-tail diaryl ether linkages | Tubocurarine |
The enzymatic machinery responsible for these different coupling reactions is a key area of study. For instance, the biosynthesis of berberine (B55584), a protoberberine alkaloid derived from (S)-reticuline, involves the berberine bridge enzyme (BBE), which forms a C-C bond to create the characteristic bridged structure. While not a bisbenzylisoquinoline, the enzymatic principle of intramolecular cyclization is relevant.
In the case of bisbenzylisoquinoline alkaloids, specific cytochrome P450 enzymes have been identified that catalyze the formation of the diaryl ether and biphenyl linkages. For example, in the biosynthesis of berbamunine, a cytochrome P450 enzyme catalyzes the oxidative coupling of two (R)-N-methylcoclaurine units. It is highly probable that a distinct, yet related, cytochrome P450 is responsible for the specific C-C bond formation seen in this compound. The study of these enzymes in other species provides a roadmap for the future discovery of the specific biosynthetic genes and enzymes for this compound.
Chemical Synthesis and Derivatization of Rodiasine and Analogues
Strategies for Total Synthesis of Rodiasine (if reported)
The total synthesis of complex natural products like this compound often presents significant challenges due to their intricate molecular architecture and multiple stereocenters. While general strategies for the synthesis of bisbenzylisoquinoline alkaloids have been established, such as Ullmann condensation of suitably substituted benzylisoquinolines and double Bischler-Napieralski cyclization of bisamides, detailed reports specifically outlining a comprehensive total synthesis strategy for this compound were not found in the consulted literature. nih.gov Research has focused on elucidating the structure, stereochemistry, and biogenesis of this compound. nih.gov
Semisynthetic Routes for this compound Derivatives
Semisynthetic approaches offer alternative pathways to obtain derivatives of natural products by chemically modifying the isolated compound. The synthesis of O-demethylthis compound, also known as Antioquine, and its derivatives has been described. nih.gov This indicates that chemical modifications of the this compound scaffold, such as demethylation, can be achieved through semisynthetic routes.
Synthesis of O-Demethylthis compound (Antioquine) and its Derivatives
Antioquine is a naturally occurring bisbenzylisoquinoline alkaloid that corresponds to O-demethylthis compound. nih.gov Its synthesis and that of its derivatives have been reported. nih.gov Antioquine itself has been isolated from plants such as Pseudoxandra sclerocarpa and Guatteria boliviana. The description of the synthesis of O-demethylthis compound and its derivatives suggests chemical transformations applied to either this compound or potentially advanced intermediates in a synthetic pathway to access these related structures.
Design and Synthesis of this compound Analogues
The design and synthesis of analogues of natural products like this compound are often pursued to explore their chemical space, improve biological activity, or enhance desirable properties. Given that this compound and its derivatives, such as antioquine, have shown potential in various biological applications nih.gov, the creation of analogues allows for systematic investigation of structural modifications and their impact. General methods for constructing the bisbenzylisoquinoline core, including Ullmann condensation and Bischler-Napieralski cyclization, provide foundational methodologies for synthesizing related analogues. nih.gov
Rational Design Principles for Analogue Creation
Rational design principles in medicinal chemistry involve using structural information and understanding of biological interactions to guide the synthesis of new compounds with desired characteristics. While specific detailed rational design principles applied explicitly to this compound analogues were not extensively detailed in the provided sources, the general approach to analogue design involves modifying the core structure by introducing different substituents, altering linkage patterns, or changing stereochemistry. For bisbenzylisoquinoline alkaloids, this could involve modifications to the benzyl (B1604629) or isoquinoline (B145761) rings, the nature and position of the ether or biphenyl (B1667301) linkages, or the substituents on the nitrogen atoms.
Synthetic Methodologies for Structural Diversification
Synthetic methodologies for the structural diversification of this compound analogues would likely draw upon established techniques for the synthesis of bisbenzylisoquinoline alkaloids. These methods include coupling reactions to form the diaryl ether and biphenyl linkages, as well as reactions to construct the tetrahydroisoquinoline moieties. nih.gov Functional group interconversions and the introduction of varying substituents on the aromatic rings are also key strategies for diversification. While specific detailed methodologies for creating a library of this compound analogues were not found, general synthetic approaches to the bisbenzylisoquinoline framework would be adapted for this purpose.
Structure-Activity Relationship (SAR) Studies of this compound Analogues at the Molecular Level
Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure affect biological activity. Although comprehensive, detailed SAR studies specifically on a wide range of this compound analogues were not provided in the consulted literature, some information regarding the activity of this compound and related bisbenzylisoquinoline alkaloids is available, which can inform initial SAR considerations. For instance, 1S,1'R-rodiasine has been reported to exhibit antimalarial activity with low cytotoxicity. nih.gov Antioquine (O-demethylthis compound) has demonstrated calcium antagonist activity. These findings suggest that the presence and specific arrangement of functionalities within the bisbenzylisoquinoline scaffold, as well as the methylation pattern, play a role in determining the biological profile. Further detailed SAR studies involving a systematically synthesized series of this compound analogues would be necessary to fully delineate the molecular features critical for specific activities.
Molecular and Cellular Biological Activities of Rodiasine
In Vitro Antimalarial Activity of Rodiasine
This compound and its derivatives have been studied for their potential antimalarial properties wikipedia.orgontosight.ai. A diastereoisomer of this compound, specifically 1S,1'R-rodiasine, has been isolated from the bark of Pseudoxandra cuspidata, a plant traditionally used as an antimalarial in French Guiana researchgate.netscispace.comthieme-connect.comnih.govird.fr. Antioquine, also known as O-demethylthis compound wikipedia.org or O7-demethyl-rodiasine ontosight.ai, is another related compound that has shown potential antiprotozoal activity, including against Plasmodium falciparum scielo.org.coird.frpsu.eduwho.int.
Cellular Inhibition Studies (e.g., on Plasmodium falciparum strains)
Cellular inhibition studies have demonstrated the activity of 1S,1'R-rodiasine against Plasmodium falciparum, the causative agent of the most severe form of malaria researchgate.netscispace.comthieme-connect.comnih.govird.frucl.ac.be. This diastereoisomer was found to exhibit in vitro antimalarial activity against P. falciparum with an IC50 value of 1 µM researchgate.netscispace.comthieme-connect.comnih.govird.fr.
| Compound | Target Organism | IC50 Value (µM) |
| 1S,1'R-rodiasine | Plasmodium falciparum | 1 |
Other Investigated Cellular Activities of this compound and Analogues
Beyond antimalarial effects, research into this compound (also known as dinklacorine (B1670691) ontosight.aidspacedirect.org) and related compounds is an ongoing field exploring potential applications in addressing various diseases ontosight.ai. While specific details on the full spectrum of biological activities of this compound itself may be limited, related compounds have been investigated for properties such as antioxidant, anti-inflammatory, and anticancer activities ontosight.ai.
Cellular Viability Impact (e.g., observed low cytotoxicity)
Assessments of cellular viability are crucial in evaluating the therapeutic potential of compounds nih.govresearchgate.netmdpi.comnih.gov. In the case of the this compound diastereoisomer, 1S,1'R-rodiasine, studies have reported that it displays low cytotoxicity alongside its antimalarial activity researchgate.netscispace.comthieme-connect.comnih.gov. This suggests a degree of selectivity towards the malaria parasite compared to mammalian cells at the tested concentrations.
Interactions with Specific Protein Targets and Enzymes
The interaction of compounds with specific protein targets and enzymes is a fundamental aspect of their biological activity idrblab.netanr.frchemrxiv.orgnih.govresearchgate.net. While the search results discuss enzyme-ligand interactions in a general context frontiersin.orgnih.gov and mention protein targets for other antimalarial drugs nih.govnih.govthieme-connect.com or other compounds mdpi.com, there is no specific information provided in the search results detailing the direct interaction of this compound or its discussed diastereoisomer and derivatives (1S,1'R-rodiasine, Antioquine, Dinklacorine) with particular protein targets or enzymes.
Molecular Mechanisms of Action of Rodiasine
Identification of Direct Molecular Targets of Rodiasine
The identification of direct molecular targets is crucial for understanding how this compound exerts its biological effects at the cellular level.
Enzyme Inhibition or Modulation (e.g., Lysine-specific demethylase 4A, Ataxin-2)
While this compound has been associated with targets such as Lysine-specific demethylase 4A (KDM4A) and Ataxin-2 in biological databases genome.jp, detailed experimental evidence specifically demonstrating this compound's direct inhibition or modulation of these particular enzymes is not extensively available in the provided search results. KDM4A is a histone demethylase involved in epigenetic modifications, and its aberrant activity is linked to various cancers nih.govwikipedia.org. Inhibition of KDM4A has been explored as a therapeutic strategy using various compounds nih.govnih.gov. Ataxin-2 is an unclassified protein also listed in association with this compound in some databases genome.jp. Further research is needed to elucidate the precise nature and functional significance of this compound's interaction, if any, with these specific proteins.
Receptor Binding and Ligand Interactions
Research into this compound and its derivatives suggests potential interactions with cellular receptors. O-demethylthis compound, a derivative of this compound, has demonstrated calcium antagonist activity, indicating a potential interaction with calcium channels, which are a type of receptor wikipedia.org. The isolation of a new diastereoisomer of this compound also suggests ongoing efforts to understand the structural basis of its interactions ulb.be. While the provided information does not detail a broad spectrum of specific receptor binding targets for this compound itself, the calcium channel activity of a derivative highlights the potential for receptor-mediated mechanisms within this class of alkaloids.
Signaling Pathway Perturbations Induced by this compound at the Cellular Level
Direct experimental data specifically detailing the signaling pathway perturbations induced by this compound at the cellular level is limited in the provided search results. However, studies on other alkaloids, including related bisbenzylisoquinoline structures, provide insights into potential mechanisms. For instance, other alkaloids have been shown to influence pathways such as the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation, and is related to apoptosis-initiating proteins mdpi.com. Perturbations in pathways like MEK/ERK, AKT, and JNK have also been observed with other alkaloids, impacting processes like autophagy, apoptosis, and cell cycle arrest mdpi.com. Given this compound's classification, it is plausible that it may influence similar signaling cascades, but specific research on this compound's effects on these pathways is required for confirmation.
Comparative Analysis of Mechanisms with Related Bisbenzylisoquinoline Alkaloids (e.g., Stylopine's VEGFR2 modulation)
This compound belongs to the class of bisbenzylisoquinoline alkaloids, and comparing its potential mechanisms to those of related compounds can be informative. Stylopine, another alkaloid in this class, has been studied for its potential to modulate Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) frontiersin.orgnih.govresearchgate.net. VEGFR2 is a key receptor involved in angiogenesis and cell survival, and its modulation is a therapeutic target in diseases like cancer frontiersin.orgnih.govresearchgate.net. Computational studies comparing the binding affinities of various benzylisoquinoline alkaloids, including this compound and Stylopine, to the human VEGFR2 kinase domain have been conducted frontiersin.orgnih.govresearchgate.net. These studies indicated that Stylopine exhibited a better predicted binding affinity towards VEGFR2 compared to a standard compound, suggesting its potential as a VEGFR2 modulator frontiersin.orgnih.govresearchgate.net. This compound was included in this comparative computational analysis, providing a basis for comparing its predicted interaction with VEGFR2 relative to Stylopine and other related alkaloids frontiersin.orgnih.govresearchgate.net.
Computational and In Silico Approaches to Mechanism Elucidation
Computational and in silico approaches play a significant role in the initial stages of understanding the potential molecular mechanisms of compounds like this compound. These methods allow for the prediction of interactions between a ligand (this compound) and potential target proteins, providing valuable insights before extensive experimental work.
Molecular Docking Simulations
Molecular docking simulations are a widely used computational technique to predict the binding mode and affinity between a small molecule and a target protein mdpi.comnih.govfrontiersin.orgajol.info. This method helps to understand how a ligand might fit into the binding pocket of a receptor or enzyme and to estimate the strength of the interaction mdpi.comnih.govfrontiersin.orgajol.info. As mentioned in the comparative analysis, molecular docking has been applied to study the potential interaction of this compound and other bisbenzylisoquinoline alkaloids with targets like VEGFR2 frontiersin.orgnih.govresearchgate.net. These simulations can identify key amino acid residues involved in binding and provide a theoretical basis for the observed or predicted biological activities frontiersin.orgmdpi.com. While detailed results of docking studies specifically focused only on this compound with a wide range of targets are not provided in the search snippets, the application of this methodology to this compound in comparative studies underscores its utility in exploring potential molecular interactions and mechanisms.
Compound Information
| Compound Name | PubChem CID |
| This compound | 442345 |
| Lysine-specific demethylase 4A (KDM4A) | 9686 |
| Ataxin-2 | 6311 |
| Stylopine | 10244 |
| O-demethylthis compound (Antioquine) | 107896 |
| VEGFR2 (KDR) | 3771 |
Data Tables
Based on the available search results, a specific data table detailing this compound's direct binding affinities (e.g., IC50 values for enzyme inhibition or Ki values for receptor binding) across multiple targets is not feasible due to the limited direct experimental data provided for this compound itself. However, the comparative computational study on VEGFR2 binding affinity can be presented in a table format.
Pharmacophore Modeling
Pharmacophore modeling is a computational technique used in drug discovery to identify the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. This approach can be valuable for understanding ligand-receptor interactions and for virtual screening of compound databases to find new potential drug candidates. rasalifesciences.commdpi.comnih.gov
Despite the reported biological activities of this compound, specific detailed research findings or data tables pertaining directly to the pharmacophore modeling of this compound were not available in the consulted literature. Pharmacophore models for this compound would typically involve identifying key features such as hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups in a specific 3D arrangement that are critical for its interaction with a hypothesized or known biological target. rasalifesciences.commdpi.com The absence of published pharmacophore modeling studies for this compound limits the ability to describe its molecular interactions from this specific computational perspective based on the current search results.
Analytical Methodologies for Rodiasine Research
Chromatographic Techniques for Rodiasine Analysis
Chromatographic techniques are fundamental for the separation and purification of this compound from complex natural sources, such as the bark of the greenheart tree (Ocotea rodiaei). Early research relied on methods like gradient elution chromatography and paper partition chromatography to isolate this compound and other related alkaloids. These methods facilitated the initial purification and characterization of the compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial analytical tool for the separation and quantification of bisbenzylisoquinoline alkaloids, including this compound. The technique's high resolution and sensitivity make it ideal for analyzing complex plant extracts.
Modern analyses frequently employ reversed-phase HPLC, often coupled with mass spectrometry (LC-MS) for enhanced detection and identification. A typical setup for alkaloids of this class involves a C18 column with a gradient elution system. This system often uses a mobile phase consisting of water and acetonitrile, with an acid modifier like formic acid to improve peak shape and ionization efficiency. The specific conditions, such as gradient profile and flow rate, are optimized to achieve the best separation of this compound from other co-extracted compounds.
Table 1: Representative HPLC Parameters for Analysis of this compound and Related Alkaloids
| Parameter | Condition |
|---|---|
| Column | Zorbax RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) |
| Mobile Phase A | Milli-Q water + 0.1% formic acid |
| Mobile Phase B | Acetonitrile + 0.1% formic acid |
| Gradient | 5% B to 100% B over 8 minutes |
| Flow Rate | 500 µL/min |
| Detection | Coupled with Mass Spectrometry (Q-TOF) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. For complex, high molecular weight alkaloids like this compound, which are generally non-volatile, direct analysis by GC is challenging. nih.gov Therefore, derivatization is often required to convert the alkaloid into a more volatile form suitable for GC analysis.
The coupling of GC with Mass Spectrometry (GC-MS) provides a highly sensitive and specific method for the identification of compounds in complex mixtures. nih.govmdpi.com This technique has been successfully used to identify this compound in the extracts of endophytic fungi, demonstrating its applicability in diverse biological matrices. notulaebotanicae.ro
Table 2: Reported Gas Chromatography Data for this compound
| Parameter | Value | Source Matrix |
|---|
| Retention Time | 6.311 min | Endophytic Fungus Extract |
Spectroscopic Techniques for this compound Quantification and Characterization
Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. scispace.com Techniques such as Mass Spectrometry, UV-Vis Spectroscopy, and Infrared Spectroscopy provide complementary information about the molecule's structure, functional groups, and electronic properties.
Mass Spectrometry (MS) Applications (e.g., LC-MS, GC-MS)
Mass Spectrometry is a cornerstone technique in the structural analysis of this compound, providing precise information on its molecular weight and elemental composition. rsc.org Early studies using MS were pivotal in confirming the molecular formula of this compound as C₃₈H₄₂N₂O₆, which was established by identifying the molecular ion peak at a mass-to-charge ratio (m/z) of 622. rsc.org The fragmentation patterns observed in the mass spectrum also offer valuable insights into the intricate bisbenzylisoquinoline structure. scispace.comrsc.org
Modern hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have become standard for the sensitive and specific detection of this compound in complex biological samples. researchgate.netnih.govmdpi.com These methods allow for the confident identification of the compound based on its retention time, precursor ion mass, and characteristic fragment ions, even at very low concentrations.
Table 3: Key Mass Spectrometric Data for this compound
| Technique | Ion | Observed m/z | Molecular Formula |
|---|---|---|---|
| Mass Spectrometry | [M]⁺ | 622 | C₃₈H₄₂N₂O₆ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the characterization of compounds containing chromophores, which are parts of a molecule that absorb light. The UV spectrum of this compound is characteristic of its bisbenzylisoquinoline structure, which contains multiple benzene (B151609) rings. This technique is often used for preliminary identification and quantification. The analysis of this compound hydrochloride in an ethanol (B145695) solution has shown a distinct absorption maximum, which aids in its characterization.
Table 4: UV-Vis Spectral Data for this compound Hydrochloride
| Parameter | Value | Solvent |
|---|---|---|
| λmax | 284 nm | Ethanol |
| log ε | 3.84 | Ethanol |
Advanced Research Applications of Rodiasine
Rodiasine as a Chemical Probe in Cell Biology
Chemical probes are small molecules used to perturb biological systems to study protein function, interactions, and cellular pathways. Alkaloids, including bisbenzylisoquinoline types like this compound, have been investigated for their interactions with proteins and DNA. archive.orgepdf.pub
Probing Protein Function and Interactions
The intricate structure of this compound, a cyclic bisbenzylisoquinoline alkaloid, allows for potential interactions with various proteins. wikipedia.orgresearchgate.net These interactions can be either covalent or noncovalent, depending on the functional groups involved. archive.orgepdf.pub Research in chemical biology often utilizes such molecules to selectively bind to or modify proteins, thereby elucidating their roles within the cell. While specific detailed research findings on this compound's use in probing protein function and interactions were not extensively detailed in the search results, the broader context of alkaloids as chemical probes suggests this is a relevant area of investigation. epdf.pub
Application in Cellular Pathway Research
This compound's potential to interact with biological targets suggests its applicability in studying cellular pathways. windows.net By interfering with specific proteins or processes within a pathway, this compound could help researchers understand the cascade of events and the roles of different components. The study of alkaloids in general has contributed to understanding diverse biological activities and the pathways they influence. researchgate.netpageplace.de Although direct detailed studies on this compound's specific impact on cellular pathways were not prominently featured, its classification as a bisbenzylisoquinoline alkaloid with reported biological activities implies its potential utility in such research. wikipedia.orgscispace.com
Development of this compound-Based Tools for Biological Research
The unique structural features of natural products like this compound can serve as scaffolds for developing novel research tools.
Fluorescent Labeling and Imaging Applications
Fluorescent labeling is a crucial technique in cell biology for visualizing cellular structures, processes, and molecular interactions. While the search results did not provide specific examples of this compound being directly used as a fluorescent label, the concept of developing fluorescent probes based on natural product structures is a common practice in chemical biology. asau.ruip-watch.org Modifications of this compound could potentially yield fluorescent derivatives that retain the compound's inherent biological interaction properties, allowing for the visualization and tracking of its targets or the pathways it affects within living cells. Research in biological imaging often utilizes fluorescent probes to study cellular dynamics and molecular localization. archive.orgrushim.ru
Integration with Multi-Omics Approaches in Chemical Biology
Multi-omics approaches, such as genomics, proteomics, and metabolomics, provide a comprehensive view of biological systems. Integrating the study of a chemical compound like this compound with multi-omics data can offer deeper insights into its effects. By analyzing changes in gene expression (genomics), protein levels and modifications (proteomics), and metabolite profiles (metabolomics) in response to this compound exposure, researchers can gain a holistic understanding of its biological impact and identify affected pathways and networks. nih.gov While specific studies detailing the integration of this compound with multi-omics were not found, this approach is increasingly used in chemical biology to elucidate the mechanisms of action of bioactive compounds. nih.govresearchgate.net
Compound Information
| Compound Name | PubChem CID |
| This compound | 442345 |
Data Table Example (Illustrative - Based on General Concepts, Not Specific this compound Data)
While specific quantitative data on this compound's use as a probe or in multi-omics was not available in the search results, the following table illustrates how such data might be presented based on the concepts discussed.
| Research Application | Method Used | Key Finding (Illustrative) |
| Probing Protein Function | Protein Binding Assay | Shows binding affinity to a specific protein (e.g., Protein X). |
| Cellular Pathway Research | Pathway Activity Assay | Modulates the activity of a known signaling pathway. |
| Fluorescent Labeling Development | Synthesis and Imaging | Fluorescent derivative localizes to a specific cellular compartment. |
| Integration with Multi-Omics | Transcriptomics (RNA-Seq) | Alters expression levels of genes in a particular pathway. nih.gov |
Future Research Directions for Rodiasine
Elucidation of Undefined Biosynthetic Genes and Enzymes
Understanding the complete biosynthetic pathway of Rodiasine is a critical area for future research. This compound belongs to the class of isoquinoline (B145761) alkaloids, which are formed from the amino acid L-tyrosine through a series of enzymatic reactions sci-hub.sefrontiersin.orgfrontiersin.org. While the general pathway for benzylisoquinoline alkaloids (BIAs) is being increasingly characterized, with enzymes like norcoclaurine synthase (NCS) playing a key role in the initial condensation step, specific enzymes and genes involved in the later stages leading to the complex cyclic bisbenzylisoquinoline structure of this compound may still be undefined frontiersin.orgfrontiersin.org.
Future research should focus on employing advanced molecular genetics and biochemical techniques to identify the specific genes encoding the enzymes responsible for the dimerization of two benzylisoquinoline units and the subsequent cyclization and methylation steps that yield this compound nih.govmdpi.com. Transcriptome analysis of Chlorocardium rodiei or other potential producing organisms could help identify candidate genes that are highly expressed in tissues where this compound is synthesized frontiersin.org. Enzyme activity assays and protein characterization would then be necessary to confirm the function of these identified enzymes in the this compound biosynthetic pathway frontiersin.org. Elucidating these undefined steps is crucial for potential future efforts in synthetic biology and the heterologous production of this compound or its precursors frontiersin.orgfrontiersin.org.
Exploration of Novel Molecular Targets
While this compound and its derivatives have been investigated for various biological activities, a comprehensive understanding of their precise molecular targets is an important area for future research wikipedia.org. Research has indicated potential interaction with calcium channels and interference with heme detoxification in malaria parasites for related compounds like Antioquine wikipedia.orgontosight.ai. However, the full spectrum of molecular targets through which this compound exerts its effects remains to be explored nih.gov.
Future studies should utilize a combination of experimental and computational approaches to identify novel molecular targets. Techniques such as affinity chromatography coupled with mass spectrometry, activity-based protein profiling, and thermal proteome profiling can experimentally identify proteins that directly bind to this compound nih.gov. In silico methods, including molecular docking and target prediction algorithms, can complement these experimental approaches by predicting potential binding partners based on this compound's chemical structure mdpi.complos.org. Exploring novel targets could uncover new therapeutic applications for this compound and provide insights into its mechanisms of action in various biological systems plos.org.
Development of Advanced Synthetic Routes for Complex Analogues
The complex cyclic bisbenzylisoquinoline structure of this compound presents challenges for chemical synthesis wikipedia.org. Developing advanced synthetic routes is essential for producing this compound in larger quantities for research and for creating complex analogues with potentially improved properties mdpi.com. While the synthesis of O-demethylthis compound (Antioquine) and its derivatives has been described, more efficient and versatile routes are needed for a broader range of complex this compound analogues wikipedia.org.
Future research in this area should focus on developing novel synthetic strategies, potentially employing techniques such as metal-catalyzed cross-coupling reactions, asymmetric synthesis, and flow chemistry to improve efficiency, yield, and selectivity mdpi.com. The development of modular synthetic approaches would be particularly valuable, allowing for the facile generation of diverse this compound analogues with modifications at specific positions. This would enable comprehensive structure-activity relationship (SAR) studies to identify key structural features responsible for desired biological activities and to optimize properties such as potency, selectivity, and pharmacokinetic profiles nih.govnih.govnih.gov.
Investigation of this compound's Role in Broader Biological Systems and Networks (non-clinical)
Beyond its potential as a therapeutic agent, future non-clinical research should investigate this compound's role within broader biological systems and networks. This includes understanding its interactions with other biomolecules, its influence on cellular pathways, and its effects on the physiology of organisms at a systemic level nd.eduucd.ie. Non-clinical research, often referred to as pre-clinical research, is crucial for evaluating a compound's biological activity and interaction with biological systems before human trials neuageinstitute.com.
Approaches from systems biology can be applied to study how this compound perturbs biological networks ucd.ienih.gov. This could involve using techniques such as transcriptomics, proteomics, and metabolomics to assess the global molecular changes induced by this compound treatment in cellular or animal models ucd.ie. Network analysis can then be used to identify affected pathways and understand how this compound influences the complex interplay between different biological components nd.edunrnb.org. Investigating this compound within these broader contexts, outside of clinical applications, will provide a more holistic understanding of its biological impact neuageinstitute.com.
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are increasingly valuable tools in various areas of scientific research, including drug discovery and development eithealth.eumdpi.com. Their application in this compound research holds significant potential for accelerating discoveries and gaining deeper insights mdpi.comscienceopen.com.
Q & A
Q. Basic
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .
- pH Sensitivity : Incubate this compound in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy .
- Solubility Profiling : Use shake-flask methods with biorelevant media (FaSSIF/FeSSIF) to predict bioavailability .
How can researchers design experiments to evaluate this compound’s synergistic effects with existing therapeutics?
Q. Advanced
- Combination Index (CI) : Apply the Chou-Talalay method to quantify synergy/antagonism in vitro .
- In Vivo Models : Use xenograft mice treated with this compound + cisplatin, monitoring tumor regression and toxicity via histopathology .
- Mechanistic Overlap : Validate shared pathways (e.g., apoptosis induction) via RNA-seq or phosphoproteomics .
What analytical techniques are critical for assessing this compound’s purity and potential impurities?
Q. Basic
- Chromatography : UPLC-PDA with >95% purity threshold; compare retention times with reference standards .
- Elemental Analysis : Confirm stoichiometry (C, H, N) to rule out synthetic byproducts .
- Residual Solvents : GC-MS to detect traces of methanol/acetone from extraction .
How should researchers address discrepancies in this compound’s reported bioactivity across different assay systems?
Q. Advanced
- Assay Validation : Cross-validate findings using orthogonal methods (e.g., MTT vs. ATP-luciferase for cytotoxicity) .
- Cell Permeability : Measure intracellular this compound levels via LC-MS to confirm target exposure .
- Kinetic Studies : Compare IC₅₀ values under static vs. flow conditions (microfluidics) to assess shear stress effects .
What are the best practices for optimizing this compound’s formulation to enhance pharmacokinetic properties?
Q. Advanced
- Nanocarriers : Encapsulate this compound in PLGA nanoparticles; characterize release kinetics via dialysis .
- Bioavailability Studies : Use Caco-2 monolayers to evaluate intestinal absorption and P-glycoprotein efflux .
- Half-Life Extension : Conjugate with PEG or albumin-binding moieties; monitor plasma levels in rodents via LC-MS/MS .
How can computational tools improve the efficiency of this compound-related research?
Q. Advanced
- Molecular Docking : Predict binding affinities to targets (e.g., tubulin) using AutoDock Vina or Schrödinger .
- QSAR Modeling : Corrogate structural analogs to optimize potency/toxicity ratios .
- Machine Learning : Train models on published bioactivity data to prioritize novel derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
